6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine
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Overview
Description
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a bromine atom at the 6-position and a 3-tert-butylpyrrolidin-1-yl group at the 4-position, along with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution with Pyrrolidine: The 3-tert-butylpyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions. This involves reacting the brominated quinoline with a tert-butylpyrrolidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the amine and pyrrolidine groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-tert-Butylpyrrolidin-1-yl)quinoline: Lacks the bromine atom at the 6-position.
6-Bromoquinoline: Lacks the 3-tert-butylpyrrolidin-1-yl and amine groups.
4-(Pyrrolidin-1-yl)quinoline: Lacks the tert-butyl group and bromine atom.
Uniqueness
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine is unique due to the combination of the bromine atom, tert-butylpyrrolidin-1-yl group, and amine group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H22BrN3 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
6-bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine |
InChI |
InChI=1S/C17H22BrN3/c1-17(2,3)11-6-7-21(10-11)16-13-8-12(18)4-5-15(13)20-9-14(16)19/h4-5,8-9,11H,6-7,10,19H2,1-3H3 |
InChI Key |
LZTFEFXQLWGXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(C1)C2=C3C=C(C=CC3=NC=C2N)Br |
Origin of Product |
United States |
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